molecular formula C27H26N8O2 B1673724 1-[1-(2-methylpropyl)-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[3-(2H-tetrazol-5-yl)phenyl]urea CAS No. 145878-31-5

1-[1-(2-methylpropyl)-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[3-(2H-tetrazol-5-yl)phenyl]urea

Cat. No.: B1673724
CAS No.: 145878-31-5
M. Wt: 494.5 g/mol
InChI Key: WOEBZQREQISGPC-UHFFFAOYSA-N
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Description

L 368935 is a small molecule drug that acts as an antagonist of the cholecystokinin receptor. It was initially developed by Merck & Co., Inc. This compound has shown potential in treating various nervous system diseases and other conditions such as anxiety disorders, pain, and schizophrenia .

Preparation Methods

The synthesis of L 368935 involves the preparation of 3-arylureido-5-phenyl-1,4-benzodiazepines. These compounds are highly selective antagonists for the cholecystokinin-B receptor. The synthetic route typically involves the reaction of an arylurea derivative with a phenylbenzodiazepine under specific reaction conditions . The industrial production methods for L 368935 are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

L 368935 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

L 368935 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the cholecystokinin-B receptor and its role in various physiological processes.

    Biology: It is used to investigate the role of cholecystokinin receptors in the nervous system and their involvement in anxiety, pain, and other conditions.

    Medicine: It has potential therapeutic applications in treating anxiety disorders, pain, and schizophrenia.

    Industry: It may be used in the development of new drugs targeting the cholecystokinin-B receptor.

Mechanism of Action

L 368935 exerts its effects by antagonizing the cholecystokinin-B receptor. This receptor is involved in various physiological processes, including the regulation of anxiety, pain, and gastric acid secretion. By blocking this receptor, L 368935 can modulate these processes and potentially provide therapeutic benefits .

Comparison with Similar Compounds

L 368935 is unique in its high affinity and selectivity for the cholecystokinin-B receptor. Similar compounds include other cholecystokinin receptor antagonists such as L 369466. These compounds share similar structures and mechanisms of action but may differ in their pharmacokinetic properties and specific applications .

Properties

CAS No.

145878-31-5

Molecular Formula

C27H26N8O2

Molecular Weight

494.5 g/mol

IUPAC Name

1-[1-(2-methylpropyl)-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[3-(2H-tetrazol-5-yl)phenyl]urea

InChI

InChI=1S/C27H26N8O2/c1-17(2)16-35-22-14-7-6-13-21(22)23(18-9-4-3-5-10-18)29-25(26(35)36)30-27(37)28-20-12-8-11-19(15-20)24-31-33-34-32-24/h3-15,17,25H,16H2,1-2H3,(H2,28,30,37)(H,31,32,33,34)

InChI Key

WOEBZQREQISGPC-UHFFFAOYSA-N

Isomeric SMILES

CC(C)CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C4=NNN=N4)C5=CC=CC=C5

SMILES

CC(C)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)C4=NNN=N4)C5=CC=CC=C5

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)C4=NNN=N4)C5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L 368935
L-368,935
N-(1,3-dihydro-1-(2-methyl)propyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N-((3-(1H-tetrazol-5-yl)phenyl)urea)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(2-methylpropyl)-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[3-(2H-tetrazol-5-yl)phenyl]urea
Reactant of Route 2
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1-[1-(2-methylpropyl)-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[3-(2H-tetrazol-5-yl)phenyl]urea
Reactant of Route 3
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1-[1-(2-methylpropyl)-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[3-(2H-tetrazol-5-yl)phenyl]urea
Reactant of Route 4
Reactant of Route 4
1-[1-(2-methylpropyl)-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[3-(2H-tetrazol-5-yl)phenyl]urea
Reactant of Route 5
Reactant of Route 5
1-[1-(2-methylpropyl)-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[3-(2H-tetrazol-5-yl)phenyl]urea
Reactant of Route 6
Reactant of Route 6
1-[1-(2-methylpropyl)-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[3-(2H-tetrazol-5-yl)phenyl]urea

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